
N,N-Dimethyl-2-(triethoxysilyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-(triethoxysilyl)aniline is an organic compound that belongs to the class of anilines It features a dimethylamino group attached to a phenyl ring, which is further substituted with a triethoxysilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(triethoxysilyl)aniline typically involves the reaction of N,N-dimethylaniline with a triethoxysilane derivative. One common method is the hydrosilylation reaction, where the aniline derivative reacts with triethoxysilane in the presence of a catalyst, such as platinum or rhodium complexes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2-(triethoxysilyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of primary or secondary amines .
Applications De Recherche Scientifique
N,N-Dimethyl-2-(triethoxysilyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is explored for its potential use in bioconjugation and as a labeling agent.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable siloxane bonds.
Industry: It is used in the production of specialty coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-(triethoxysilyl)aniline involves its ability to form stable bonds with various substrates. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is exploited in applications such as surface modification and cross-linking in polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylaniline: Lacks the triethoxysilyl group and is primarily used in dye synthesis.
N,N-Dimethyl-4-(trimethylsilyl)ethynylaniline: Contains a trimethylsilyl group instead of triethoxysilyl, used in different synthetic applications
Uniqueness
N,N-Dimethyl-2-(triethoxysilyl)aniline is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical properties such as enhanced reactivity towards hydrolysis and condensation reactions. This makes it particularly valuable in applications requiring strong and stable siloxane bonds .
Propriétés
Numéro CAS |
95823-50-0 |
|---|---|
Formule moléculaire |
C14H25NO3Si |
Poids moléculaire |
283.44 g/mol |
Nom IUPAC |
N,N-dimethyl-2-triethoxysilylaniline |
InChI |
InChI=1S/C14H25NO3Si/c1-6-16-19(17-7-2,18-8-3)14-12-10-9-11-13(14)15(4)5/h9-12H,6-8H2,1-5H3 |
Clé InChI |
SUURRFOAMMFNNN-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C1=CC=CC=C1N(C)C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


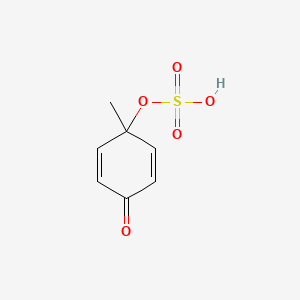
![5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile](/img/structure/B14353426.png)
![4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14353428.png)
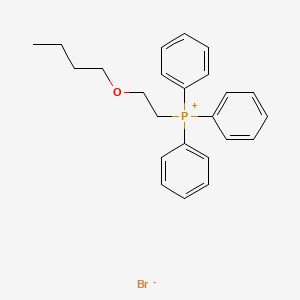
![2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14353440.png)
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)
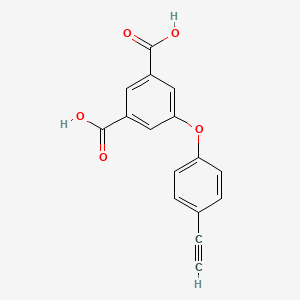
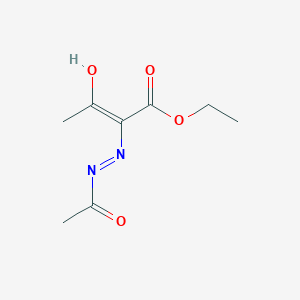
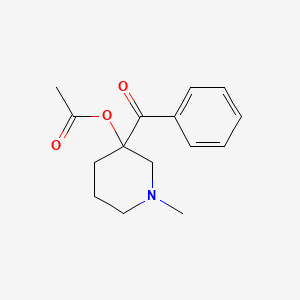
![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)
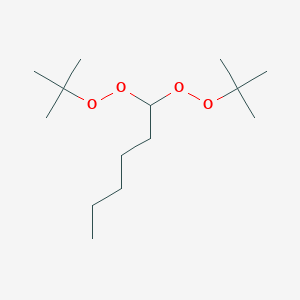
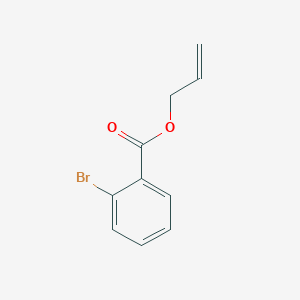
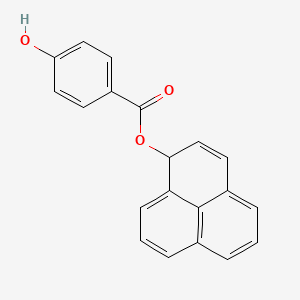
![Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol](/img/structure/B14353515.png)
